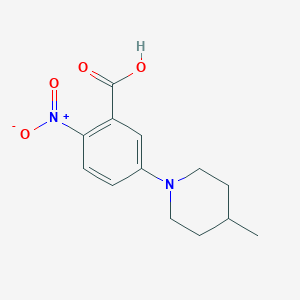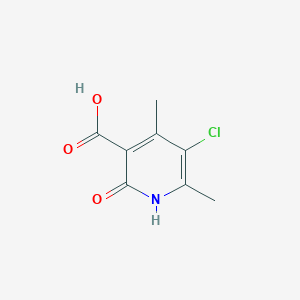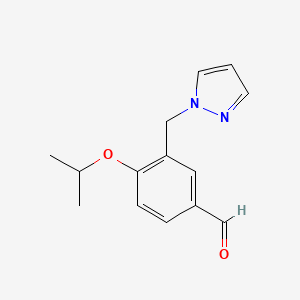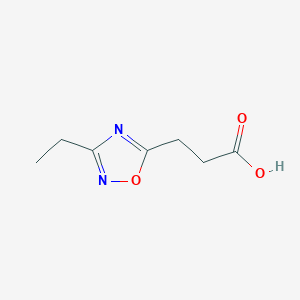
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane is an organic compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 191-195°C and a melting point of -20°C. It is also known as 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one, 5-chloro-1-(3-fluoro-4-methylphenyl)pentanone, or 5-chloro-3-fluoro-4-methylphenylpentanone. It is a synthetic compound that is used in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
- Synthesis of Piperidin-4-ols and Piperidin-4-ones : A study described the synthesis of various piperidin-4-ols using 1,5-dichloropentan-3-ol. The process involved reactions with different anilines, such as 2-fluoro-, 4-methyl-, 4-chloro-, etc., to yield compounds including 1-(4-tolyl)piperidin-4-ol. These piperidin-4-ols were then converted into corresponding 1-arylpiperidin-4-ones (Reese & Thompson, 1988).
Applications in Crystallography
- Pyrazoline Derivatives and Molecular Interactions : Research on substituted pyrazolines, including those with 3-fluoro-4-phenoxyphenyl and 4-methylphenyl groups, revealed insights into molecular chains and isomorphism in crystal structures. These findings have implications for understanding molecular interactions in crystallography (Chopra et al., 2007).
Chemical Synthesis Techniques
- Synthesis of Herbicide Intermediates : A synthesis process was developed for an intermediate of herbicides, 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole. This process involved multiple steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and sodium methoxide (Zhou Yu, 2002).
Chiral Stationary Phases in Chromatography
- Chiral Recognition in Liquid Chromatography : Compounds including 3-fluoro-5-methylphenylcarbamates of cellulose and amylose were synthesized and evaluated for their chiral recognition abilities as stationary phases in high-performance liquid chromatography (HPLC). This research is significant for enantioseparation and the study of chiral drugs (Chankvetadze et al., 1997).
Chemical Analysis and Reactions
- Photochemical Reactions in Organic Chemistry : A study on the photocycloaddition of acrylonitrile to 5-substituted adamantan-2-ones, including fluoro and chloro derivatives, provided insights into the formation of oxetanes and methyleneadamantanes. This research contributes to understanding the face selectivity and transition state theory in organic photochemistry (Chung & Ho, 1997).
Eigenschaften
IUPAC Name |
5-chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-9-5-6-10(8-11(9)14)12(15)4-2-3-7-13/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAWWCSIYHXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645160 |
Source


|
| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane | |
CAS RN |
898761-27-8 |
Source


|
| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethylphenyl)amino]nicotinic acid](/img/structure/B1327998.png)

![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)



![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)

![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)


![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)